4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine
Descripción
The compound 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine is a heterocyclic molecule featuring a piperidine core substituted with a 5-fluoro-2-methoxybenzenesulfonyl group and an imidazo[1,2-b]pyridazine moiety linked via an oxymethyl bridge. The fluorine and methoxy substituents likely enhance electronic properties and bioavailability, while the piperidine ring contributes conformational flexibility .
Propiedades
IUPAC Name |
6-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2,3-dimethylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c1-14-15(2)26-20(23-14)6-7-21(24-26)30-13-16-8-10-25(11-9-16)31(27,28)19-12-17(22)4-5-18(19)29-3/h4-7,12,16H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZKVEFJNKSUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O3 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine |
| CAS Number | 2549033-34-1 |
Pharmacological Activities
The biological activities associated with this compound include:
1. Antibacterial Activity
- Research indicates that compounds with similar piperidine structures exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
- Compounds containing the imidazo[1,2-b]pyridazine moiety have shown promise in cancer therapy. Studies suggest that they may induce apoptosis in cancer cells through the activation of specific signaling pathways and modulation of gene expression.
3. Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.
4. Hypoglycemic Effects
- Some derivatives of piperidine have been linked to hypoglycemic activity, contributing to their potential use in managing diabetes by enhancing insulin sensitivity or reducing glucose production in the liver.
The precise mechanism of action for 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine is still under investigation. However, it is believed to involve:
- Binding to Target Proteins : The compound may interact with specific receptors or enzymes, altering their activity.
- Modulation of Signaling Pathways : By affecting key signaling pathways involved in cell growth and apoptosis, the compound can exert its anticancer effects.
Study 1: Antibacterial Efficacy
A study conducted on various synthesized piperidine derivatives demonstrated that those containing the sulfonyl group exhibited enhanced antibacterial activity against Salmonella Typhi and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were significantly lower compared to control compounds.
Study 2: Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with varying concentrations of the compound over a 48-hour period.
Comparación Con Compuestos Similares
Core Heterocyclic Moieties
The imidazo[1,2-b]pyridazine core in the target compound is shared with 6-(6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one (1196546-51-6) . However, the latter substitutes the piperidine ring with a pyrrolidine group attached to a fluorophenyl moiety. Key differences include:
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered), influencing steric and conformational dynamics.
- Electron-Withdrawing Groups: The target’s sulfonyl group vs. the benzo-oxazinone in 1196546-51-6, which may alter solubility and metabolic stability.
Sulfonyl and Aryl Substituents
The 5-fluoro-2-methoxybenzenesulfonyl group in the target compound distinguishes it from analogs like 2-bromo-N-[6-(1-methyl-2-{4-[4-(2,2,2-trifluoroethoxy)benzyl]piperazine-1-carbonyl}-1H-indol-6-yloxy)pyridin-3-yl]benzenesulfonamide (1150464-05-3) , which features a trifluoroethoxy-benzyl substituent. Comparative insights:
- Fluorine Positioning : The target’s 5-fluoro group may enhance binding through hydrophobic interactions, whereas trifluoroethoxy groups in 1150464-05-3 increase lipophilicity.
- Methoxy vs. Bromo : The target’s 2-methoxy group improves solubility compared to bromo substituents, which are bulkier and more electronegative.
Piperidine Derivatives
Compounds like 1-methylpiperidin-4-yl 2-(4-((2-amino-4-methyl-6-(pentylamino)pyrimidin-5-yl)methyl)phenyl)acetate (1158803-08-7) highlight variations in piperidine substitution. Key contrasts:
- Sulfonyl vs.
- Aromatic Substituents: The target’s 5-fluoro-2-methoxybenzene vs. pentylamino-pyrimidine in 1158803-08-7 suggests divergent biological targets (e.g., kinases vs. GPCRs).
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analysis permits the following hypotheses:
Pharmacokinetic Properties
Target Selectivity
- The imidazo[1,2-b]pyridazine core is common in kinase inhibitors. The target’s piperidine-sulfonyl substituent may enhance selectivity for specific kinases over off-target receptors, contrasting with pyrrolidine-based analogs (e.g., 1196546-51-6) that favor CNS targets .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
